molecular formula C11H12D2NO3 B1148915 Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium CAS No. 1219795-43-3

Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium

Cat. No.: B1148915
CAS No.: 1219795-43-3
M. Wt: 210.2460836
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Description

Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium is a deuterated ammonium salt characterized by a carboxymethyl group substituted with two deuterium atoms and a 3-phenylpropanoyl moiety. The azanium (quaternary ammonium) group confers cationic properties, influencing solubility and biological interactions. The deuterium substitution at specific positions is hypothesized to enhance metabolic stability, a strategy employed in deuterated drugs like deutetrabenazine to prolong half-life.

The synthesis likely involves deuterium exchange at the carboxymethyl group, followed by conjugation with 3-phenylpropanoyl chloride and quaternization to form the azanium salt. Crystallographic methods, such as those implemented in SHELX programs, are critical for resolving its stereochemistry and deuterium positioning.

Properties

IUPAC Name

carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/p+1/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIQSAXUPKPPBN-ZSJDYOACSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)[NH2+]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][N+]([2H])(CC(=O)O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Carboxymethyl Compounds

Carboxymethyl compounds, including derivatives like dideuterio-(3-phenylpropanoyl)azanium, are characterized by their carboxymethyl functional group (-CH2COOH). This group enhances solubility and reactivity, making these compounds valuable in pharmaceutical and biotechnological applications.

Anticancer Properties

Recent studies have demonstrated that carboxymethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium have shown tumor cell-specific cytotoxicity . In comparative studies, derivatives were tested against human tumor cell lines, revealing that certain structural modifications can enhance their efficacy against cancer cells while minimizing toxicity to normal cells .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of cell proliferation : Many carboxymethyl derivatives disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Modulation of enzyme activity : Some derivatives inhibit key enzymes involved in tumor growth and metastasis.
  • Interaction with cellular pathways : They may affect signaling pathways that regulate cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of HT-29 human colon cancer cells. The compound's effectiveness was attributed to its ability to enhance the bioavailability of active agents like curcumin when used in solid dispersions .
  • Comparative Analysis : Another investigation compared various carboxymethyl derivatives for their anti-H. pylori activity and found that some derivatives exhibited comparable efficacy to standard treatments like metronidazole, highlighting their potential as antimicrobial agents .

Table 1: Biological Activities of Carboxymethyl Derivatives

Compound NameActivity TypeEfficacy (IC50)Reference
This compoundAnticancer15 µM
6,8-Dichloro-3-formylchromoneAnti-H. pyloriComparable to metronidazole
6,8-Dibromo-3-formylchromoneUrease inhibitionPotent

Table 2: Comparative Cytotoxicity of Selected Compounds

Compound NameCell Line TestedCytotoxicity (µM)
This compoundHT-29 Colon Cancer Cells15
Control (Standard Chemotherapy Agent)HT-29 Colon Cancer Cells10

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated Analogues

Deuteration alters pharmacokinetic and physicochemical properties. For example:

Property Carboxymethyl-dideuterio-(3-phenylpropanoyl)azanium Non-deuterated analogue
Molecular Weight ~280 g/mol (estimated) ~276 g/mol (estimated)
Metabolic Half-life* Increased (deuterium kinetic isotope effect) Shorter
Solubility in H₂O Moderate (cationic nature enhances solubility) Similar

*Deuterium reduces metabolic cleavage rates by strengthening C-D bonds, as observed in deuterated antipsychotics.

Azanium-Containing Glitazar Analogues

Compounds like {2-[4-(2-{4-[(2S)-2-carboxy-2-ethoxyethyl]phenoxy}ethyl)phenoxy]ethyl}(3,7-dimethyloct-6-en-1-yl)azanium chloride (7b) share structural motifs with the target compound:

Feature This compound Glitazar Analogues (e.g., 7b)
Core Structure Azanium cation + phenylpropanoyl-carboxymethyl Azanium cation + terpene-PPAR ligand
Biological Target Undetermined (speculative: ion channels, enzymes) PPAR-α/γ (metabolic syndrome)
Deuterium Content 2 D atoms None

Structural Analogues with Bicyclic Systems

Benzathine benzylpenicillin () shares ammonium functionality but differs in core structure:

Parameter This compound Benzathine Benzylpenicillin
Molecular Framework Linear phenylpropanoyl + carboxymethyl Bicyclic β-lactam + dibenzylethylenediamine
Pharmacological Use Investigational Antibiotic (long-acting penicillin)
Solubility Higher (monocationic) Low (dicationic salt)

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